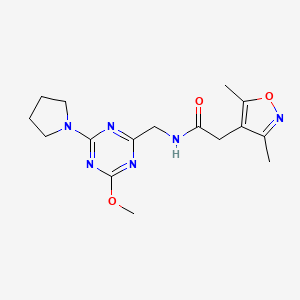
(2-Cyanopropan-2-ylamino)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Cyanopropan-2-ylamino)thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . It has applications in numerous fields such as organic synthesis and pharmaceutical industries .
Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea . The specific chemical reactions involving “(2-Cyanopropan-2-ylamino)thiourea” are not detailed in the available resources.Physical And Chemical Properties Analysis
Thiourea is a white solid with a density of 1.4 g/cm³. It has a melting point of 182 °C . The specific physical and chemical properties of “(2-Cyanopropan-2-ylamino)thiourea” are not detailed in the available resources.科学的研究の応用
Antimicrobial Activity
A study on novel thiazole derivatives incorporating pyridine moiety, synthesized from reactions involving thiourea compounds, demonstrated significant antimicrobial activities. These derivatives were examined for potential DNA gyrase inhibitory activity through in silico molecular docking simulation, showing promising results against bacterial and fungal strains (Rizk E. Khidre & I. Radini, 2021).
Anticancer Potential
Research into a non-cross-linking platinum-acridine agent, which involves a thiourea derivative, showcased potent activity in non-small-cell lung cancer (NSCLC). This complex, not inducing DNA cross-links like clinical platinum agents, indicated a promising avenue for NSCLC treatment through targeted DNA binding (Zhidong Ma et al., 2008).
Synthetic Chemistry Applications
The [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, catalyzed by Yb(OTf)3, provides an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This method, utilizing thiourea as an odorless and cheap reagent, underlines its multifaceted roles in synthesizing optically active compounds (M. Xie et al., 2019).
Green Chemistry Innovations
Thiourea dioxide, highlighted as a green and affordable reducing agent, showcases the broadening scope of thiourea applications in environmentally sustainable chemical processes. Its use in the ARGET ATRP of various monomers emphasizes the push towards greener and more efficient polymerization techniques (P. Mendonça et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives with thiourea backbones have demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic conditions. This application is critical in industries where material longevity and performance are paramount, showcasing the protective capabilities of thiourea derivatives against steel corrosion (Zhiyong Hu et al., 2016).
Safety and Hazards
Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may form combustible dust concentrations in air and is harmful if swallowed. It is suspected of causing cancer and damaging the unborn child . The specific safety and hazards associated with “(2-Cyanopropan-2-ylamino)thiourea” are not detailed in the available resources.
特性
IUPAC Name |
(2-cyanopropan-2-ylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-5(2,3-6)9-8-4(7)10/h9H,1-2H3,(H3,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQZSFKRWNIUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyanopropan-2-ylamino)thiourea | |
CAS RN |
114959-76-1 |
Source


|
| Record name | [(1-cyano-1-methylethyl)amino]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


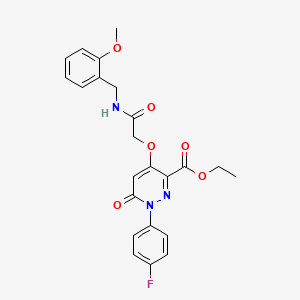
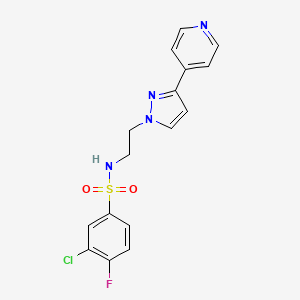
![3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2939238.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2939244.png)
![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939245.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2939247.png)

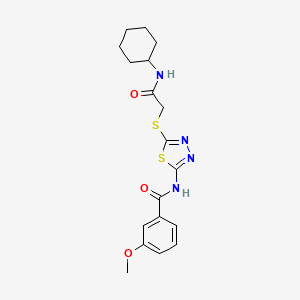

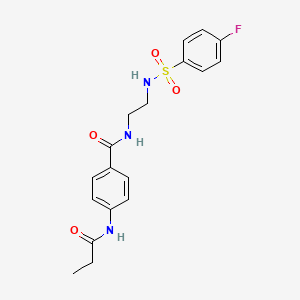
![3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2939254.png)
